4-Bromo-2-(bromomethyl)-1-nitrobenzene
Overview
Description
4-Bromo-2-(bromomethyl)-1-nitrobenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a nitro group, and a bromomethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene typically involves the bromination of 2-(bromomethyl)-1-nitrobenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from benzene. The steps include nitration to introduce the nitro group, followed by bromination to add the bromine atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiol groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Catalysts like palladium on carbon or metal hydrides such as lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include 4-hydroxy-2-(bromomethyl)-1-nitrobenzene, 4-amino-2-(bromomethyl)-1-nitrobenzene, and 4-thiol-2-(bromomethyl)-1-nitrobenzene.
Reduction: The major product is 4-Bromo-2-(bromomethyl)-1-aminobenzene.
Oxidation: The major product is 4-Bromo-2-(carboxymethyl)-1-nitrobenzene.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine and nitro groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(bromomethyl)-1-chlorobenzene
- 4-Bromo-2-(bromomethyl)-1-fluorobenzene
- 4-Bromo-2-(bromomethyl)-1-methylbenzene
Uniqueness
4-Bromo-2-(bromomethyl)-1-nitrobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDWEKIFJGXTDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282543 | |
Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35287-42-4 | |
Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35287-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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